N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine
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Overview
Description
N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine is a compound that belongs to the class of amino acids and peptides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of heptyl glycine. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine typically involves the protection of the amino group of heptyl glycine with a tert-butoxycarbonyl group. This can be achieved by reacting heptyl glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an appropriate solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine can undergo various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), oxalyl chloride in methanol.
Substitution: Various electrophiles and nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, substituted derivatives, and oxidized or reduced forms of the compound.
Scientific Research Applications
N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protected amino acid in organic synthesis.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active peptides.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-7-aminoheptanoic Acid
- N-(tert-Butoxycarbonyl)-7-aminoenanthic Acid
- N-(tert-Butoxycarbonyl)ethanolamine
Uniqueness
N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine is unique due to its specific structure, which combines a heptyl chain with a glycine backbone and a Boc-protected amino group. This combination provides stability and reactivity, making it a valuable compound in synthetic and research applications.
Properties
CAS No. |
630095-95-3 |
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Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
2-[7-[(2-methylpropan-2-yl)oxycarbonylamino]heptylamino]acetic acid |
InChI |
InChI=1S/C14H28N2O4/c1-14(2,3)20-13(19)16-10-8-6-4-5-7-9-15-11-12(17)18/h15H,4-11H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
RESNZJLFIICTSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCNCC(=O)O |
Origin of Product |
United States |
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